
Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- is a chemical compound with the molecular formula C10H12N It is a derivative of naphthalene, characterized by the presence of an imine group and partial hydrogenation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method is the catalytic hydrogenation of 1,4,5,8-tetrahydronaphthalene in the presence of an amine source. The reaction is usually carried out under high pressure and temperature, using catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the imine group to a corresponding oxime or nitroso compound.
Reduction: The compound can be further reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- exerts its effects involves interactions with various molecular targets. The imine group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction can affect various biochemical pathways, depending on the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetrahydronaphthalene: A similar compound without the imine group.
Naphthalene: The fully aromatic parent compound.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A derivative with carboxylic acid groups.
Uniqueness
Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- is unique due to the presence of the imine group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other naphthalene derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
36191-26-1 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
11-azatricyclo[4.4.1.01,6]undeca-3,8-diene |
InChI |
InChI=1S/C10H13N/c1-2-6-10-8-4-3-7-9(10,5-1)11-10/h1-4,11H,5-8H2 |
InChI Key |
DUYZYBHSKXBARX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC23C1(N2)CC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




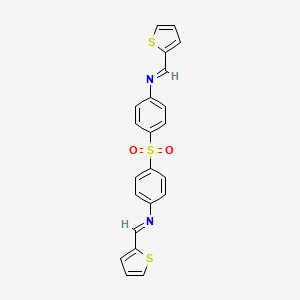

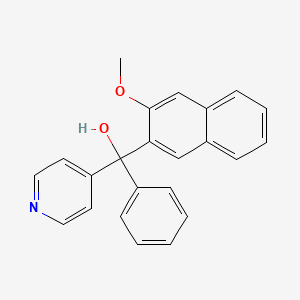
![octahydro-2H-cyclopropa[cd]indol-2-one](/img/structure/B11946154.png)
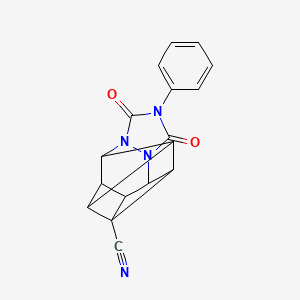
![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)
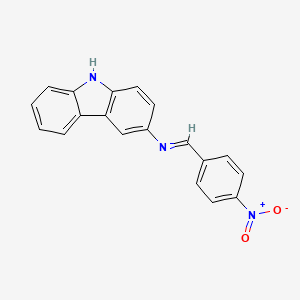


![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide](/img/structure/B11946188.png)
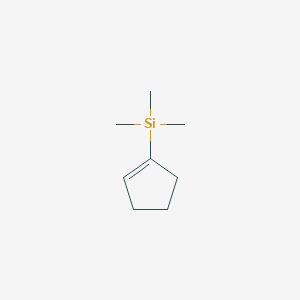
![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
